molecular formula C28H18Sn B14364894 Di(phenanthren-9-yl)-lambda~2~-stannane CAS No. 93554-23-5

Di(phenanthren-9-yl)-lambda~2~-stannane

Cat. No.: B14364894
CAS No.: 93554-23-5
M. Wt: 473.2 g/mol
InChI Key: QRDUBZQRAUKMDU-UHFFFAOYSA-N
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Description

Di(phenanthren-9-yl)-lambda~2~-stannane is an organotin compound featuring two phenanthren-9-yl groups bonded to a central tin atom. The lambda~2~ notation indicates a hypervalent tin center, likely adopting a trigonal bipyramidal or tetrahedral geometry depending on coordination . For instance, dichlorinated stannanes are prepared by treating precursors with chlorinating reagents, followed by recrystallization to yield crystalline solids . The phenanthrenyl substituents contribute to steric bulk and aromatic stacking interactions, which influence the compound’s electronic properties and reactivity.

Properties

CAS No.

93554-23-5

Molecular Formula

C28H18Sn

Molecular Weight

473.2 g/mol

IUPAC Name

di(phenanthren-9-yl)tin

InChI

InChI=1S/2C14H9.Sn/c2*1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h2*1-9H;

InChI Key

QRDUBZQRAUKMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[Sn]C4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(phenanthren-9-yl)-lambda~2~-stannane can be synthesized through a Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction typically takes place in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Di(phenanthren-9-yl)-lambda~2~-stannane undergoes various types of chemical reactions, including:

    Oxidation: The tin center can be oxidized to form tin(IV) compounds.

    Substitution: The phenanthrene groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the phenanthrene rings.

Major Products

    Oxidation: Oxidation of the tin center can lead to the formation of tin(IV) derivatives.

    Substitution: Substitution reactions can yield various phenanthrene derivatives with different functional groups attached.

Scientific Research Applications

Di(phenanthren-9-yl)-lambda~2~-stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which Di(phenanthren-9-yl)-lambda~2~-stannane exerts its effects is primarily through its electronic interactions. The tin atom can participate in various coordination and redox reactions, while the phenanthrene groups can engage in π-π interactions and other aromatic interactions. These properties make the compound useful in applications that require specific electronic and photophysical characteristics.

Comparison with Similar Compounds

Structural Analogues: Silicon-Based Derivatives

Di(naphthalen-1-yl)silanediol (6b) and phenanthren-9-yl(phenyl)silanediol (7b) are silicon-based analogues synthesized via hydrolysis of alkoxy-substituted precursors . These silanediols exhibit hydrogen-bonding capabilities due to their hydroxyl groups, a feature absent in tin-based stannanes. The tin center in Di(phenanthren-9-yl)-lambda~2~-stannane, however, enables hypercoordination (e.g., five-coordinate geometries) and distinct NMR chemical shifts, as demonstrated by DFT studies on related hypercoordinated stannanes .

Property This compound Di(naphthalen-1-yl)silanediol (6b)
Central Atom Tin (Sn) Silicon (Si)
Coordination Number 4–5 (hypervalent) 4
Key Functional Groups Aromatic phenanthrenyl Hydroxyl (-OH)
Stability Air-sensitive, stored at low temperatures Stable at room temperature

Aromatic Substituted Stannanes and Boronates

Compounds like 9,10-Diphenylanthracene-2-boronic acid (CAS 957111-25-0) and 2,9-di(phenanthren-9-yl)-1,10-phenanthroline (L1h) share extended aromatic systems but differ in central atoms (boron vs. tin) and electronic properties . Boronates are often used in Suzuki-Miyaura couplings, whereas stannanes like this compound may participate in Stille couplings. The tin center’s lower electronegativity compared to boron results in distinct redox behavior and Lewis acidity.

Electronic Properties: HOMO-LUMO Gaps

DFT/TDDFT studies on 3,6-bis(phenanthren-9-yl)-9-phenyl-9H-carbazole reveal a HOMO-LUMO gap of 3.46 eV, highlighting the role of phenanthrenyl groups in modulating electronic transitions . For this compound, similar computational methods (e.g., PBE0-GD3BJ or M05-2X functionals) predict comparable gaps, though tin’s larger atomic radius and relativistic effects may reduce the gap by 0.2–0.5 eV .

Stability and Reactivity

This compound is likely sensitive to light and moisture, similar to dihydridostannanes , which require storage at -20°C in the dark . In contrast, silanediols like 7b are more stable under ambient conditions due to stronger Si-O bonds . The compound’s flammability and reactivity align with 4-(Phenanthren-9-yl)-N-phenylaniline , which is highly reactive and used in agrochemical synthesis .

Key Research Findings

  • Geometric Optimization : The PBE0-GD3BJ DFT method accurately predicts solid-state geometries for hypercoordinated stannanes, with bond lengths deviating <0.02 Å from experimental data .
  • NMR Shifts : Tin’s quadrupolar nature complicates $^{119}\text{Sn}$ NMR analysis, but solvent effects and coordination states can be modeled using M05-2X functionals .
  • Applications : Phenanthrenyl-substituted compounds are promising in optoelectronics due to their low HOMO-LUMO gaps (<3.5 eV) and efficient electron injection capabilities .

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